molecular formula C6H14O2S3 B13848046 1,1'-Sulfonylbis[2-(methylthio)ethane]-d6

1,1'-Sulfonylbis[2-(methylthio)ethane]-d6

Cat. No.: B13848046
M. Wt: 220.4 g/mol
InChI Key: IMRNRNZPCBFCKC-WFGJKAKNSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,1’-Sulfonylbis[2-(methylthio)ethane]-d6 is a deuterated analog of 1,1’-Sulfonylbis[2-(methylthio)ethane], a compound known for its role as a metabolite of sulfur mustard, a chemical warfare agent. This compound is often used in analytical chemistry for the detection and quantification of sulfur mustard exposure .

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

1,1’-Sulfonylbis[2-(methylthio)ethane]-d6 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1,1’-Sulfonylbis[2-(methylthio)ethane]-d6 involves its role as a metabolite of sulfur mustard. Sulfur mustard is an alkylating agent that reacts with nucleophiles such as DNA, proteins, and glutathione, leading to cellular damage and toxicity. The deuterated analog is used to trace and quantify these reactions in biological systems .

Comparison with Similar Compounds

Similar Compounds

    1,1’-Sulfonylbis[2-(methylthio)ethane]: The non-deuterated analog.

    Thiodiglycol: Another metabolite of sulfur mustard.

    1,1’-Sulfonylbis[2-(methylsulfinyl)ethane]: An oxidized metabolite of sulfur mustard.

Uniqueness

1,1’-Sulfonylbis[2-(methylthio)ethane]-d6 is unique due to its deuterated nature, which makes it particularly useful as an internal standard in mass spectrometry. This allows for more accurate quantification of sulfur mustard metabolites in complex biological matrices .

Properties

Molecular Formula

C6H14O2S3

Molecular Weight

220.4 g/mol

IUPAC Name

1-(trideuteriomethylsulfanyl)-2-[2-(trideuteriomethylsulfanyl)ethylsulfonyl]ethane

InChI

InChI=1S/C6H14O2S3/c1-9-3-5-11(7,8)6-4-10-2/h3-6H2,1-2H3/i1D3,2D3

InChI Key

IMRNRNZPCBFCKC-WFGJKAKNSA-N

Isomeric SMILES

[2H]C([2H])([2H])SCCS(=O)(=O)CCSC([2H])([2H])[2H]

Canonical SMILES

CSCCS(=O)(=O)CCSC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.